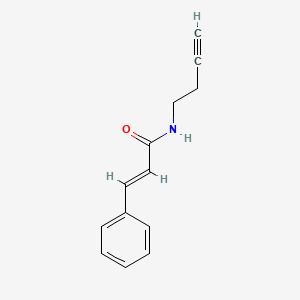
N-(but-3-yn-1-yl)cinnamamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines has been developed . This method is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method were studied . Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .Chemical Reactions Analysis
The synthesis of cinnamamides from methyl cinnamates and phenylethylamines is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . This process has short residence time, mild reaction conditions, easy control of the reaction process, and the catalyst can be recycled or reused .科学的研究の応用
Central and Peripheral Nervous System Disorders
Cinnamamide derivatives, including N-(but-3-yn-1-yl)cinnamamide, have been identified as compounds with therapeutic potential in treating central and peripheral nervous system disorders. The cinnamamide scaffold enables interactions with molecular targets through hydrophobic, dipolar, and hydrogen bonding, offering a platform for pharmacological activity optimization. These derivatives exhibit anticonvulsant, antidepressant, neuroprotective, analgesic, anti-inflammatory, muscle relaxant, and sedative properties in animal models. The molecular mechanisms involve targeting γ-aminobutyric acid type A (GABAA) receptors, N-methyl-D-aspartate (NMDA) receptors, and other critical neural receptors (Gunia-Krzyżak et al., 2015).
Anticancer Agents
Cinnamic acid derivatives, including those related to N-(but-3-yn-1-yl)cinnamamide, have received attention in medicinal research as synthetic antitumor agents. The chemical properties of cinnamic acids allow for diverse modifications, producing a range of cinnamoyl derivatives with anticancer potentials. This review highlights the synthesis, biological evaluation, and structure-activity relationships of various cinnamoyl acids, esters, amides, and hydrazides in anticancer research, underscoring the unexploited potential of these compounds (De et al., 2011).
Chemical Synthesis and Material Science
Research on N-(but-3-yn-1-yl)cinnamamide derivatives also extends to chemical synthesis and materials science. Studies have explored the copper-catalyzed tandem oxidative cyclization of cinnamamides with benzyl hydrocarbons, demonstrating the ability to create diverse dihydroquinolinones in one step. This process underlines the versatility of cinnamamide derivatives in synthesizing complex molecular structures, with potential applications in developing new materials and chemical entities (Zhou et al., 2014).
Repellent Properties Against Rodents
In addition to medicinal applications, cinnamamide derivatives have been evaluated for non-lethal repellent properties against rodents. Cinnamamide-treated food demonstrated a significant reduction in consumption by house mice and wood mice, indicating potential for use in pest control without resorting to lethal methods. This research points to the broader applicability of cinnamamide derivatives beyond medicinal chemistry (Gurney et al., 1996).
作用機序
Mode of Action
It is known that cinnamamides interact with their targets to induce various biological effects . The specific interactions between N-(but-3-yn-1-yl)cinnamamide and its targets, as well as the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Cinnamamides are known to influence various biochemical pathways, leading to a range of downstream effects
Result of Action
Cinnamamides are known to have various biological effects, including antimicrobial, anticancer, and antioxidant activities
Action Environment
Environmental factors can significantly influence the action of many compounds
特性
IUPAC Name |
(E)-N-but-3-ynyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-3-11-14-13(15)10-9-12-7-5-4-6-8-12/h1,4-10H,3,11H2,(H,14,15)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIQVKCDEDAXDO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCNC(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


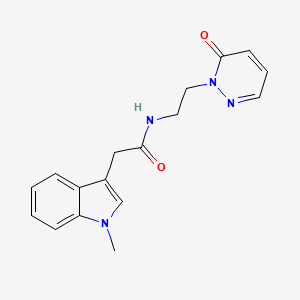

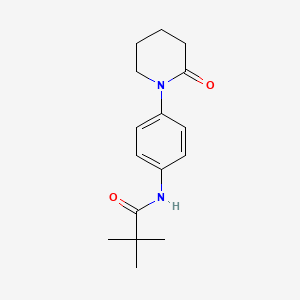
![6-(4-Ethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2996967.png)
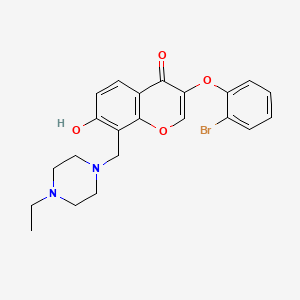
![5-(methoxymethyl)-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2996970.png)
![(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/no-structure.png)
![(2-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2996975.png)

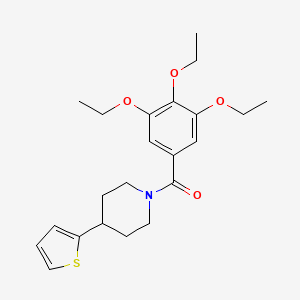
![N-(3-Ethoxyspiro[3.3]heptan-1-yl)prop-2-enamide](/img/structure/B2996979.png)
![2-[(1-Cyclobutylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2996980.png)
![(E)-3-[3-(2-Fluorophenyl)phenyl]prop-2-enoic acid](/img/structure/B2996981.png)